molecular formula C4H5IN2 B103845 4-Iodo-3-methyl-1H-pyrazole CAS No. 15802-75-2

4-Iodo-3-methyl-1H-pyrazole

Cat. No. B103845
CAS RN: 15802-75-2
M. Wt: 208 g/mol
InChI Key: SHDMYGCRVXWTGR-UHFFFAOYSA-N
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Description

The compound "4-Iodo-3-methyl-1H-pyrazole" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse pharmacological activities and are components of various agrochemicals and pharmaceuticals. The presence of an iodine substituent at the 4-position and a methyl group at the 3-position in this compound could influence its reactivity and physical properties, making it a potentially interesting subject for research.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the oxidative coupling of amines with ketones, as demonstrated in the synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones using molecular iodine as a catalyst . Another method includes the formation of 1,3,5-trisubstituted pyrazoles from aldehydes, phenylhydrazine, and alkynes in an aqueous medium, catalyzed by iodine . These methods highlight the versatility of iodine in catalyzing the formation of pyrazole rings, which could be applicable to the synthesis of "4-Iodo-3-methyl-1H-pyrazole."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography, as seen in the structural characterization of various pyrazole compounds . These studies often reveal the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the crystal packing and stability of the compounds. The dihedral angles between substituent rings and the pyrazole core can indicate the degree of planarity or torsion in the molecule, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cyclization, amination, and annulation, to form complex structures with diverse functional groups . The presence of an iodine substituent in "4-Iodo-3-methyl-1H-pyrazole" may facilitate further functionalization through metal-catalyzed coupling reactions, given iodine's reactivity in halogen bonding and its role as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and intermolecular interactions . For instance, the thermal stability of a compound can be assessed through thermogravimetric analysis, while its optical properties can be studied using UV-Visible spectroscopy and theoretical calculations of polarizability and hyperpolarizability . The presence of substituents like iodine and methyl groups can alter the electron distribution within the molecule, affecting its reactivity and physical properties.

Scientific Research Applications

Synthesis and Building Blocks

4-Iodo-3-methyl-1H-pyrazole serves as a crucial building block in synthetic chemistry. Guillou et al. (2011) highlighted its role in creating a diverse array of iodinated pyrazole derivatives, crucial for CropScience and oncology research. Their work opened access to new chemical entities featuring a pyrazole nucleus, demonstrating the versatility of this compound in synthesizing various iodinated building blocks (Guillou et al., 2011).

Lyalin et al. (2010) and Lyalin & Petrosyan (2013) further emphasized the importance of 4-Iodo-3-methyl-1H-pyrazole in electrosynthesis and heterophase medium synthesis. They demonstrated its efficient iodination in aqueous solutions and heterophase mediums, showcasing the compound's adaptability in different synthesis environments (Lyalin et al., 2010), (Lyalin & Petrosyan, 2013).

Chemical Properties and Reactions

The compound's chemical properties and reactions have been extensively studied. Potapov et al. (2006) described the synthesis of monomeric and oligomeric 1,1′-methylenebis-(1H-pyrazoles) containing ethynyl fragments from 4-Iodo-3-methyl-1H-pyrazole. Their work revealed insights into the compound's reactivity, leading to the formation of oligomeric compounds with significant molecular weights, demonstrating its potential in creating complex molecular structures (Potapov et al., 2006).

Coutant & Janin (2014) focused on its application in Negishi cross-coupling reactions, elaborating on the synthesis of 4-benzyl-3-ethoxy-1H-pyrazoles derivatives. Their work highlighted the utility of 4-Iodo-3-methyl-1H-pyrazole in preparing new chemical entities, marking its significance in developing libraries of new compounds (Coutant & Janin, 2014).

Structural and Spectral Investigations

Investigations into the structural and spectral properties of 4-Iodo-3-methyl-1H-pyrazole-related compounds have also been reported. Waldo et al. (2008) discussed the selective route to substituted 1-acyl-4-iodo-1H-pyrazoles, providing insights into its structural adaptability and potential applications in creating functionally substituted compounds (Waldo et al., 2008).

Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, demonstrating the compound's importance in understanding chemical interactions and properties through experimental and computational methods (Viveka et al., 2016).

Safety And Hazards

4-Iodo-3-methyl-1H-pyrazole is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Pyrazoles, including 4-Iodo-3-methyl-1H-pyrazole, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They have garnered substantial interest from researchers and have been the focus of numerous scientific studies worldwide . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives, encompassing a discussion of diverse methods for accessing the pyrazole moiety .

properties

IUPAC Name

4-iodo-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDMYGCRVXWTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573393
Record name 4-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methyl-1H-pyrazole

CAS RN

15802-75-2
Record name 4-Iodo-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Zandi, F Nikpour - Zeitschrift für Naturforschung B, 2022 - degruyter.com
… 4-Iodo-3-methyl-1H-pyrazole (2b): Pale yellow crystalline powder, M. p. 109–110 C (110.5 C [43]); Isolated yield: 185 mg (89%); 1 H NMR, δ (ppm) (250 MHz in CDCl 3 ): 12.06 (brs, 1H, …
Number of citations: 2 www.degruyter.com
A Deshpande - 2018 - d-scholarship.pitt.edu
… 5-bromo-2methoxypyridine, Palladium over charcoal (Pd/C, 10%), 4N hydrochloric acid in dioxane, 4phenylpiperidine, 3-iodopyrazole, 4-iodopyrazole, 4-iodo-3-methyl-1H-pyrazole, 3-…
Number of citations: 0 d-scholarship.pitt.edu

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